Computed Lipophilicity (XLogP3) Comparison Versus Des-Pyrrolidine Analog
The target compound exhibits a computed XLogP3 of 4.8, reflecting the lipophilic contribution of both the n-butylphenyl terminus and the pyrrolidine-substituted pyrimidine [1]. By comparison, the des-pyrrolidine analog N-(4-butylphenyl)-2-(pyrimidin-2-ylthio)acetamide (CAS 303091-26-1) carries a pyrimidine core lacking the pyrrolidine substituent, which is expected to reduce lipophilicity and alter the hydrogen-bond-acceptor profile; however, a direct experimentally measured logP value for CAS 303091-26-1 is not publicly available as of this writing, confining this comparison to structural inference rather than measured quantitative data .
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.8 |
| Comparator Or Baseline | N-(4-butylphenyl)-2-(pyrimidin-2-ylthio)acetamide (CAS 303091-26-1): experimental logP not publicly available; predicted reduction relative to target compound based on absence of pyrrolidine ring |
| Quantified Difference | Cannot be quantified; structural inference only |
| Conditions | Computed value (XLogP3 algorithm); no experimental shake-flask or chromatographic logP data identified |
Why This Matters
Lipophilicity is a critical parameter governing passive membrane permeability and CNS penetration; a computed XLogP3 of 4.8 places this compound in the range considered favorable for CNS drug candidates, informing prioritization in neuroscience-focused screening campaigns.
- [1] Kuujia.com. CAS 1251619-77-8: N-(4-butylphenyl)-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide – Computed Properties. Accessed April 2026. View Source
